S-(3-Ethylpentan-3-yl) propanethioate
Description
S-(3-Ethylpentan-3-yl) propanethioate is a thioate ester characterized by a propanethioate group (CH₃CH₂C(O)S-) bonded to a branched 3-ethylpentan-3-yl substituent. This structure imparts unique physicochemical properties, such as increased steric hindrance and hydrophobicity compared to simpler alkyl thioates.
Properties
CAS No. |
105401-04-5 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-(3-ethylpentan-3-yl) propanethioate |
InChI |
InChI=1S/C10H20OS/c1-5-9(11)12-10(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
OLKYPPNEHJVAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC(CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethylpentan-3-yl) propanethioate typically involves the reaction of 3-ethylpentan-3-ol with propanethioic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to form the final thioester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(3-Ethylpentan-3-yl) propanethioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding substituted thioesters.
Scientific Research Applications
Chemistry: S-(3-Ethylpentan-3-yl) propanethioate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis reactions. It serves as a substrate for thioesterases, which are enzymes that hydrolyze thioesters to form carboxylic acids and thiols.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of S-(3-Ethylpentan-3-yl) propanethioate involves its interaction with specific molecular targets. In enzymatic reactions, the thioester bond is hydrolyzed by thioesterases, leading to the formation of carboxylic acids and thiols. This hydrolysis reaction is crucial in various metabolic pathways, including fatty acid metabolism.
Comparison with Similar Compounds
S-Ethyl Propanethioate (CAS 2432-42-0)
- Molecular Formula : C₅H₁₀OS
- Molecular Weight : 118.197 g/mol
- Structure : A linear ethyl group (-CH₂CH₃) attached to the sulfur atom of the propanethioate moiety.
- Properties : Lower molecular weight and reduced steric hindrance compared to S-(3-ethylpentan-3-yl) propanethioate, leading to higher volatility (evident in its flammability hazard, R10 ).
- Regulatory Status: No RoHS restrictions noted, though safety protocols emphasize flammability risks (S16: "Keep away from ignition sources") .
4-(3-Ethylpentan-3-yl)phenol
Other S-Alkyl Propanethioates
Compounds like S-(2-methylhexan-2-yl) propanethioate or S-(3,3-dimethylpentan-2-yl) propanethioate (hypothetical analogs) would exhibit:
- Increased Hydrophobicity : Due to longer/branched alkyl chains.
- Reduced Reactivity : Steric hindrance from branched substituents may slow hydrolysis or enzymatic degradation.
Data Table: Key Properties and Regulatory Status
*Note: Properties for this compound are inferred based on structural analogs.
Research Findings and Implications
- Environmental Impact: The branched 3-ethylpentan-3-yl group, as seen in 4-(3-ethylpentan-3-yl)phenol, is associated with environmental persistence and toxicity . This raises concerns about analogous thioate esters, which may exhibit similar behavior.
- Synthetic Challenges : Branched thioates like this compound likely require specialized synthesis routes due to steric effects, increasing production costs compared to linear analogs.
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